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For Researchers, Scientists, and Drug Development Professionals

Avibactam, a novel non-β-lactam β-lactamase inhibitor, represents a significant advancement

in the fight against multidrug-resistant Gram-negative bacteria. Its unique mechanism of action

and broad spectrum of activity have revitalized the clinical utility of established β-lactam

antibiotics. This technical guide provides a comprehensive overview of the in vitro and in vivo

activity of avibactam, its mechanism of action, the experimental protocols used for its

evaluation, and the mechanisms of resistance observed to date.

Mechanism of Action: Reversible Covalent Inhibition
Unlike traditional β-lactamase inhibitors that act as suicide inhibitors, avibactam employs a

novel mechanism of reversible covalent inhibition.[1][2][3] It forms a stable, covalent acyl-

enzyme intermediate with the serine residue in the active site of the β-lactamase.[1][3]

However, this bond can be slowly hydrolyzed, releasing the intact, active avibactam molecule,

which can then inhibit another β-lactamase enzyme.[1][2][3] This reversible nature contributes

to its sustained inhibitory effect.

The inhibition process can be visualized as a two-step process: acylation, where avibactam
binds to the enzyme, and deacylation, where it is released. The efficiency of inhibition is

determined by the rates of these two steps.
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Mechanism of Avibactam Inhibition

Spectrum of In Vitro Activity
Avibactam, primarily in combination with ceftazidime, demonstrates potent in vitro activity

against a wide range of clinically significant Gram-negative pathogens, including those

expressing various β-lactamases.

Enterobacteriaceae
Ceftazidime-avibactam is highly active against Enterobacteriaceae, including multidrug-

resistant (MDR) and carbapenem-resistant (CRE) isolates.[4][5][6] It effectively inhibits isolates

producing extended-spectrum β-lactamases (ESBLs), AmpC β-lactamases, Klebsiella

pneumoniae carbapenemases (KPCs), and some OXA-type carbapenemases, such as OXA-

48.[4][5][6][7] However, it is not active against metallo-β-lactamase (MBL) producers.[8][9]

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacteriaceae
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Organism/Resistan
ce Phenotype

MIC50 (µg/mL) MIC90 (µg/mL) Susceptibility (%)

All

Enterobacteriaceae
0.25 1 >99.9

MDR

Enterobacteriaceae
0.25 1 99.2

XDR

Enterobacteriaceae
0.5 2 97.8

Carbapenem-

Resistant

Enterobacteriaceae

(CRE)

0.5 2 97.5

ESBL-producing E.

coli
- 0.25 -

ESBL-producing K.

pneumoniae
- 0.5 -

AmpC-producing

Enterobacteriaceae
- 1 -

KPC-producing

Enterobacterales
- - 98.9

Data compiled from multiple surveillance studies.[5][10][11]

Pseudomonas aeruginosa
The addition of avibactam significantly enhances the activity of ceftazidime against

Pseudomonas aeruginosa, including strains with resistance mechanisms such as AmpC

hyperproduction.[12][13] While generally potent, its activity can be affected by the presence of

efflux pumps and certain resistance mutations.[4][13]

Table 2: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa
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Resistance
Phenotype

Ceftazidime
MIC50/MIC90
(µg/mL)

Ceftazidime-
Avibactam
MIC50/MIC90
(µg/mL)

Ceftazidime-
Avibactam
Susceptibility (%)

All Isolates - 2/4 97.1

Multidrug-Resistant

(MDR)
- 4/16 86.5

Meropenem-

Nonsusceptible
>32/>32 4/16 71.8

AmpC

Hyperproducers
>256/>256 4/16 76.1

Data from a multicenter study of bloodstream infections.[12][13]

Activity Against Specific β-Lactamase Enzymes
Avibactam exhibits potent inhibitory activity against a broad range of Ambler class A, C, and

some class D β-lactamases.[1][14]

Table 3: Kinetic Parameters of Avibactam against Key β-Lactamases

Enzyme Ambler Class k2/Ki (M-1s-1) IC50 (nM)

TEM-1 A - 8

CTX-M-15 A 1.0 x 105 5

KPC-2 A - 4

AmpC (P. aeruginosa) C - 180

OXA-10 D 1.1 x 101 -

OXA-48 D - -

k2/Ki represents the acylation efficiency. IC50 values are indicative of inhibitory potency. Data

compiled from various kinetic studies.[1][4]
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Experimental Protocols
Minimum Inhibitory Concentration (MIC) Testing
The in vitro activity of avibactam in combination with a β-lactam partner is typically determined

using broth microdilution or agar dilution methods according to the guidelines established by

the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on

Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Protocol:

Preparation of Inoculum: A standardized inoculum of the test organism is prepared from a

fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to

achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in

each well of the microtiter plate.

Preparation of Antimicrobial Solutions: Serial twofold dilutions of the β-lactam antibiotic (e.g.,

ceftazidime) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). Avibactam is

added to each dilution at a fixed concentration, typically 4 µg/mL.

Inoculation and Incubation: The microtiter plates containing the antimicrobial dilutions are

inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient

air.

Reading of Results: The MIC is defined as the lowest concentration of the β-lactam in the

presence of the fixed concentration of avibactam that completely inhibits visible bacterial

growth.
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Antimicrobial Susceptibility Testing Workflow

Enzyme Kinetics
The inhibitory activity of avibactam against purified β-lactamase enzymes is assessed through

kinetic assays to determine parameters such as the inhibition constant (Ki), the rate of acylation

(k2), and the 50% inhibitory concentration (IC50).

General Protocol for Determining IC50:

Enzyme and Substrate Preparation: A solution of the purified β-lactamase enzyme and a

chromogenic substrate (e.g., nitrocefin) are prepared in a suitable buffer.
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Inhibitor Dilutions: Serial dilutions of avibactam are prepared.

Pre-incubation: The enzyme is pre-incubated with the various concentrations of avibactam
for a defined period to allow for inhibitor binding.

Reaction Initiation: The reaction is initiated by the addition of the chromogenic substrate.

Measurement of Activity: The rate of substrate hydrolysis is monitored by measuring the

change in absorbance over time using a spectrophotometer.

Data Analysis: The IC50 value, which is the concentration of avibactam that reduces the

enzyme activity by 50%, is calculated by plotting the enzyme activity against the inhibitor

concentration.

In Vivo Efficacy
In vivo studies, typically in murine infection models (e.g., thigh or lung infection models), are

crucial for evaluating the efficacy of ceftazidime-avibactam. These studies aim to correlate

pharmacokinetic and pharmacodynamic (PK/PD) parameters with bacterial killing.

Murine Thigh Infection Model Protocol:

Induction of Neutropenia: Mice are rendered neutropenic by the administration of

cyclophosphamide.

Infection: A defined inoculum of the test organism is injected into the thigh muscle of the

mice.

Treatment: At a specified time post-infection, treatment with ceftazidime-avibactam,

ceftazidime alone, or a vehicle control is initiated. Human-simulated dosing regimens are

often used.

Assessment of Bacterial Burden: At various time points, including 24 hours post-treatment

initiation, mice are euthanized, and the thigh muscles are homogenized to determine the

bacterial load (CFU/thigh).

Data Analysis: The efficacy of the treatment is determined by the reduction in bacterial

burden compared to the control group.
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Mechanisms of Resistance
While ceftazidime-avibactam is a potent combination, resistance can emerge through several

mechanisms.

Mutations in β-Lactamase Genes: Amino acid substitutions within the active site of β-

lactamases, particularly in KPC enzymes (e.g., D179Y substitution), can reduce the binding

affinity of avibactam, leading to resistance.[15]

Increased Efflux and Decreased Permeability: Overexpression of efflux pumps and

mutations in porin genes can limit the intracellular concentration of the drugs, contributing to

resistance, especially in P. aeruginosa.[8]

Production of Metallo-β-Lactamases (MBLs): Avibactam is not active against class B MBLs.

Therefore, organisms that acquire MBL-encoding genes are inherently resistant to

ceftazidime-avibactam.[9]

The combination of aztreonam with ceftazidime-avibactam is being explored as a therapeutic

option for infections caused by MBL-producing Enterobacterales, as aztreonam is stable to

hydrolysis by MBLs, and avibactam can inhibit co-produced class A and C enzymes.[16][17]

[18]
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Logical Diagram of Avibactam's Inhibitory Spectrum

Conclusion
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Avibactam is a powerful tool in the armamentarium against resistant Gram-negative bacteria.

Its broad spectrum of activity, driven by a unique reversible covalent inhibition mechanism,

restores the efficacy of partner β-lactams against many challenging pathogens. A thorough

understanding of its spectrum, the methodologies for its evaluation, and the evolving

mechanisms of resistance is critical for its judicious clinical use and for guiding future drug

development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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